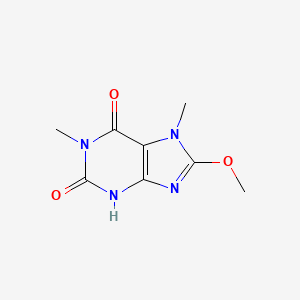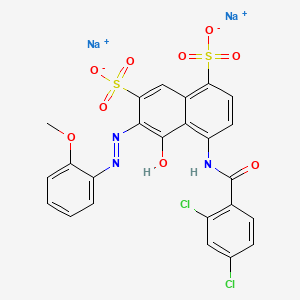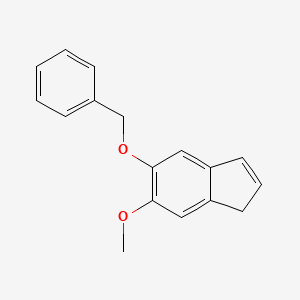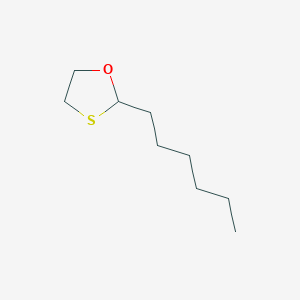
2-Hexyl-1,3-oxathiolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexyl-1,3-oxathiolane typically involves the cyclization of appropriate precursors. One common method is the reaction of hexyl mercaptan with an epoxide under acidic conditions to form the oxathiolane ring. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid, which facilitates the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hexyl-1,3-oxathiolane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The oxathiolane ring can undergo nucleophilic substitution reactions, where the sulfur or oxygen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted oxathiolanes depending on the nucleophile used.
Applications De Recherche Scientifique
2-Hexyl-1,3-oxathiolane has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.
Industry: Used in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 2-Hexyl-1,3-oxathiolane involves its interaction with specific molecular targets and pathways. The sulfur atom in the oxathiolane ring can participate in various chemical reactions, such as oxidation and reduction, which can modulate the activity of enzymes and other biological molecules. The compound’s unique structure allows it to interact with specific targets, making it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
1,3-Dioxolane: Contains an oxygen atom in place of the sulfur atom in the oxathiolane ring.
1,3-Thiazolidine: Contains a nitrogen atom in place of the oxygen atom in the oxathiolane ring.
1,3-Oxazolidine: Contains both oxygen and nitrogen atoms in the ring structure.
Uniqueness: 2-Hexyl-1,3-oxathiolane is unique due to the presence of both sulfur and oxygen atoms in its ring structure, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
6712-27-2 |
|---|---|
Formule moléculaire |
C9H18OS |
Poids moléculaire |
174.31 g/mol |
Nom IUPAC |
2-hexyl-1,3-oxathiolane |
InChI |
InChI=1S/C9H18OS/c1-2-3-4-5-6-9-10-7-8-11-9/h9H,2-8H2,1H3 |
Clé InChI |
BCKJVGNZNWQXDQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1OCCS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


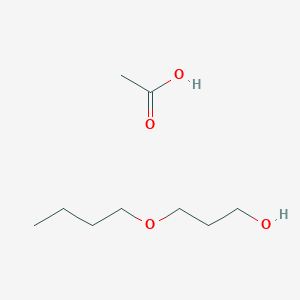
![1,2,2,3,3,5,5,6,6,7,7-Undecafluorobicyclo[2.2.1]heptane](/img/structure/B14737067.png)


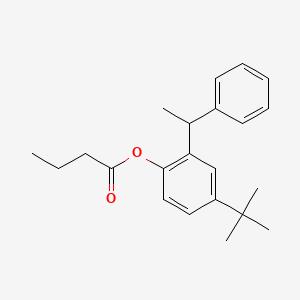
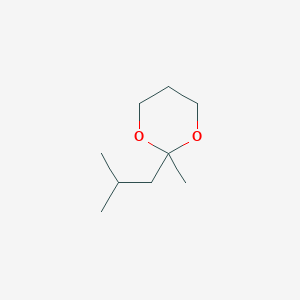
![2-[Hydroxy(2-hydroxy-3-methoxyphenyl)methyl]naphthalene-1,4-dione](/img/structure/B14737100.png)
![1-(1-Adamantyl)-2-[[5-(2-fluoroanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone](/img/structure/B14737103.png)

![Thiopyrano[3,2-e]benzimidazol-7(3H)-one](/img/structure/B14737115.png)

